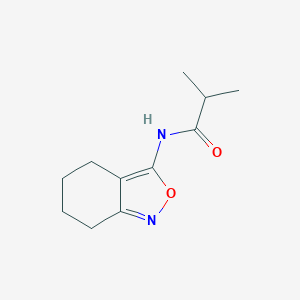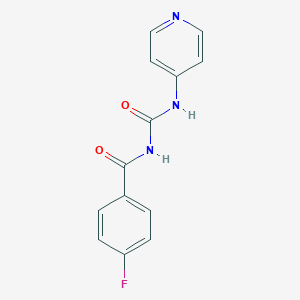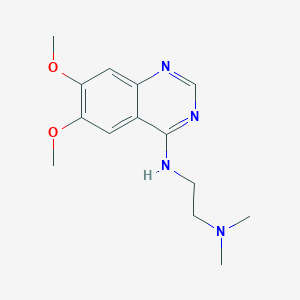![molecular formula C16H23N3O3S B256145 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B256145.png)
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone, also known as E-64, is a potent inhibitor of cysteine proteases and has been widely used in scientific research for its ability to inhibit the activity of lysosomal cysteine proteases. E-64 is a small molecule that has a molecular weight of 357.45 g/mol and a chemical formula of C17H27N3O4S.
Mécanisme D'action
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone inhibits the activity of lysosomal cysteine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate and leads to the accumulation of undigested proteins in the lysosome. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone is a highly specific inhibitor of lysosomal cysteine proteases and does not affect other classes of proteases.
Biochemical and Physiological Effects:
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has been shown to have a variety of biochemical and physiological effects. Inhibition of lysosomal cysteine proteases by 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone can lead to the accumulation of undigested proteins in the lysosome, which can cause lysosomal dysfunction and cell death. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has also been shown to inhibit the production of reactive oxygen species and to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has several advantages for use in lab experiments. It is a highly specific inhibitor of lysosomal cysteine proteases and does not affect other classes of proteases. This allows researchers to study the specific role of lysosomal cysteine proteases in biological processes. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone is also a potent inhibitor, with an IC50 value in the nanomolar range. However, 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has some limitations. It is irreversibly bound to the active site of the enzyme, which can make it difficult to study the effects of reversible inhibition. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone is also not cell-permeable, which limits its use in studies of intracellular proteases.
Orientations Futures
There are several future directions for research on 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone. One area of interest is the development of more potent and selective inhibitors of lysosomal cysteine proteases. Another area of interest is the development of cell-permeable inhibitors that can be used to study intracellular proteases. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has also been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent for inflammatory diseases. Finally, 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has been used to study the role of lysosomal cysteine proteases in cancer progression, and further research is needed to determine its potential as a therapeutic target for cancer treatment.
Méthodes De Synthèse
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone can be synthesized using a multistep synthetic route that involves the reaction of 4-nitrobenzenesulfonyl chloride with 1-ethylpiperazine to form 4-(4-ethylpiperazin-1-yl)sulfonyl)nitrobenzene. The nitro group is then reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with pyrrolidinone to form 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone.
Applications De Recherche Scientifique
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has been widely used in scientific research for its ability to inhibit the activity of lysosomal cysteine proteases. Lysosomal cysteine proteases are involved in a variety of biological processes, including protein degradation, antigen processing, and apoptosis. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has been used to study the role of lysosomal cysteine proteases in these processes and to identify potential therapeutic targets for diseases such as cancer and autoimmune disorders.
Propriétés
Nom du produit |
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone |
|---|---|
Formule moléculaire |
C16H23N3O3S |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
1-[4-(4-ethylpiperazin-1-yl)sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H23N3O3S/c1-2-17-10-12-18(13-11-17)23(21,22)15-7-5-14(6-8-15)19-9-3-4-16(19)20/h5-8H,2-4,9-13H2,1H3 |
Clé InChI |
FDEKXCOOAFWLNJ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
SMILES canonique |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B256063.png)

![Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256066.png)
![1-[3-Ethoxy-4-(isopentyloxy)phenyl]-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256067.png)
![1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea](/img/structure/B256069.png)



![N-[3-(morpholin-4-yl)propyl]-6-phenylpyridazin-3-amine](/img/structure/B256076.png)
![2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B256081.png)
![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B256082.png)
![(4-Methyl-1,2,5-oxadiazol-3-yl)methyl 4-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)phenyl ether](/img/structure/B256084.png)
![(2E)-3-(4-methoxyphenyl)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)prop-2-en-1-one](/img/structure/B256087.png)
